molecular formula C17H21NO2 B14481626 Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate CAS No. 64833-79-0

Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate

Cat. No.: B14481626
CAS No.: 64833-79-0
M. Wt: 271.35 g/mol
InChI Key: RJMWRSIDLBHETN-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is an organic compound with a complex structure that includes a cyano group, an ester group, and a substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate typically involves the reaction of an aldehyde with cyanoacetic ester in the presence of a base such as piperidine. The reaction is carried out in ethanol, and the mixture is heated until a precipitate forms . This method is commonly used in laboratory settings to produce the compound in small quantities.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate exerts its effects involves interactions with various molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The ester group can undergo hydrolysis, releasing the active acid form of the compound. These interactions can affect cellular pathways and enzyme activities, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-cyano-3-phenyl-2-butenoate: Similar structure but lacks the substituted phenyl ring.

    Methyl 2-cyano-3-phenylprop-2-enoate: Similar ester and cyano groups but different alkyl substituent.

    2-Cyano-3-(4-ethoxyphenyl)acrylic acid: Similar cyano and phenyl groups but different ester group.

Uniqueness

Ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate is unique due to the presence of the 2-methylpropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to different interactions with molecular targets compared to similar compounds.

Properties

CAS No.

64833-79-0

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

ethyl 2-cyano-3-[4-(2-methylpropyl)phenyl]but-2-enoate

InChI

InChI=1S/C17H21NO2/c1-5-20-17(19)16(11-18)13(4)15-8-6-14(7-9-15)10-12(2)3/h6-9,12H,5,10H2,1-4H3

InChI Key

RJMWRSIDLBHETN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=C(C)C1=CC=C(C=C1)CC(C)C)C#N

Origin of Product

United States

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